molecular formula C18H17N5OS B4360726 4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4360726
M. Wt: 351.4 g/mol
InChI Key: SXJPMRYNPLWXAR-UHFFFAOYSA-N
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Description

4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound It is characterized by the presence of multiple functional groups, including a pyrazole ring, a triazole ring, and a thiol group

Preparation Methods

The synthesis of 4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the triazole ring and the thiol group under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other heterocyclic compounds with pyrazole and triazole rings These compounds may share similar chemical properties but differ in their biological activity or industrial applications

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-12-5-3-4-6-14(12)10-22-11-15(9-19-22)23-17(20-21-18(23)25)16-7-8-24-13(16)2/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJPMRYNPLWXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)N3C(=NNC3=S)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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